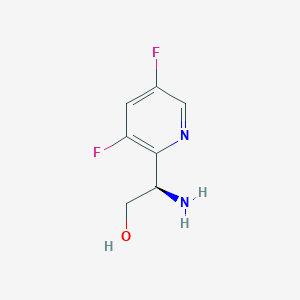
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
説明
“(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It is a derivative of boronic acid, which is commonly studied in organic chemistry .
Synthesis Analysis
Boronic acids, including “(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid” is 222.049 Da . The exact structure of this compound is not provided in the search results.Chemical Reactions Analysis
Boronic acids, such as “(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid”, have been used in various chemical reactions. For example, they have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .科学的研究の応用
Role in Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
Boronic acids and esters, including derivatives like (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid, are crucial in the pharmaceutical industry for API-based synthesis. They are particularly effective in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is essential for creating a variety of active agents, including potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Synthesis of Halopyridinylboronic Acids and Esters
The synthesis of novel halopyridinylboronic acids and esters, including 6-halopyridinylboronic acids, is significant. These compounds, synthesized via regioselective halogen–metal exchange, are stable, crystalline substances used in Suzuki cross-coupling to produce new pyridine libraries (Bouillon et al., 2003).
Involvement in Catalytic Aryl–Boron Coupling Reactions
Organic derivatives of boronic acid, such as (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid, are used in various synthetic applications, including catalytic aryl–boron coupling reactions. These reactions, studied in combination with organometallic systems like ruthenium pincer complexes, have advanced the field of chemical catalysis (Anaby et al., 2014).
Applications in Dihydropyran O-Carbamate Synthesis
The compound plays a role in the synthesis of dihydropyran O-carbamates through Suzuki−Miyaura cross-coupling reactions. This process involves treating dihydropyran derivatives with boronic acid, leading to the production of various substituted products (Bower et al., 1998).
Use in Creating Pyrrole–Pyridine-Based Ligands
This boronic acid derivative is utilized in the synthesis of pyrrole–pyridine-based ligands. Such ligands are synthesized using an in situ generated boronic acid for Suzuki coupling, demonstrating the versatility of boronic acids in creating complex organic structures (Böttger et al., 2012).
Role in Poly(pyridine-3-boronic acid) Modified Electrodes
Poly(pyridine-3-boronic acid), a related compound, has been used in modified electrodes for the simultaneous determination of biomolecules like ascorbic acid and uric acid. This application demonstrates the potential of boronic acid derivatives in biosensing technologies (Wu et al., 2010).
特性
IUPAC Name |
[6-(diethylcarbamoyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-3-13(4-2)10(14)9-6-5-8(7-12-9)11(15)16/h5-7,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYDHNSBMXYLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855762 | |
| Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid | |
CAS RN |
1093115-76-4 | |
| Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




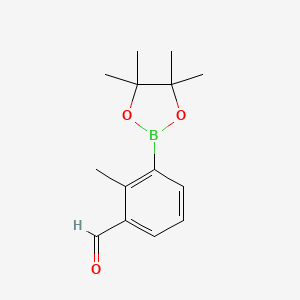
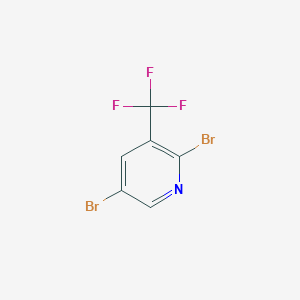

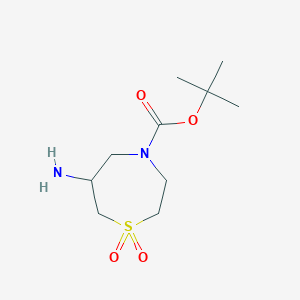
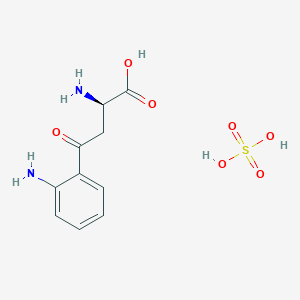
![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)



![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)

